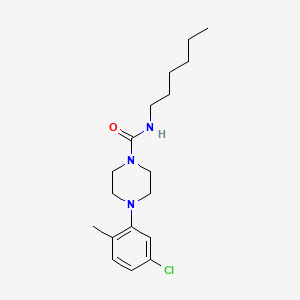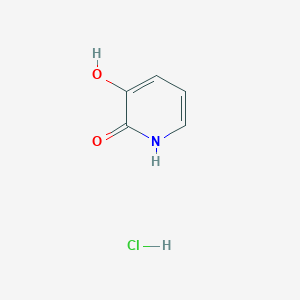
2,3-Dihydroxypyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypyridine hydrochloride is an organic compound derived from pyridine, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the pyridine ring
作用機序
Target of Action
The primary targets of 2,3-Dihydroxypyridine hydrochloride are the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound interacts with its targets by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The blocking of the calcium channels by this compound affects the calcium signaling pathway. This results in reduced vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Like other dihydropyridines, it is expected to have good absorption and distribution profiles due to its lipophilic nature .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and a decrease in blood pressure . These effects contribute to a decrease in the oxygen requirements of the heart .
生化学分析
Biochemical Properties
2,3-Dihydroxypyridine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in coordination as a monoanion in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been used in the synthesis of new macromolecular chelators by loading 2,3-Dihydroxypyridine on cellulose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides, this compound is involved in coordination as a monoanion .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium borohydride (NaBH4) or sodium hydroxide (NaOH) under appropriate conditions . Another method includes the catalytic hydrogenation of nitropyridine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions: 2,3-Dihydroxypyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydroxypyridine derivatives .
科学的研究の応用
2,3-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
- 2,6-Dihydroxypyridine hydrochloride
- 2,4-Dihydroxypyridine
- 1,2-Dimethyl-3-hydroxy-4-pyridone
- 2-Hydroxypyridine
Comparison: 2,3-Dihydroxypyridine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and other hydroxypyridine derivatives. This uniqueness makes it particularly valuable in certain chemical and biological applications .
特性
IUPAC Name |
3-hydroxy-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOQIOOIJQGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)
![3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B2707093.png)
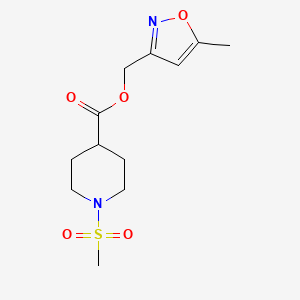
![2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2707096.png)
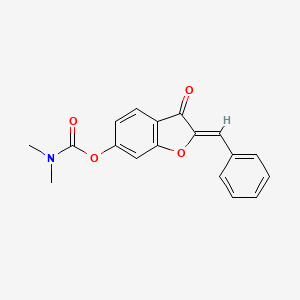
![N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2707104.png)
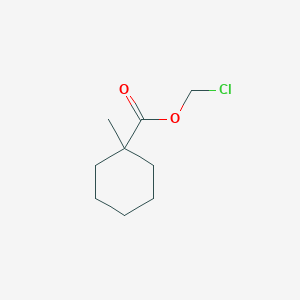
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)
